molecular formula C15H20N2O3 B1532296 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid CAS No. 1178270-35-3

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid

货号: B1532296
CAS 编号: 1178270-35-3
分子量: 276.33 g/mol
InChI 键: CQTXIMRKWYZOJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a pyrrolidine ring—a saturated nitrogen heterocycle recognized for its prevalence in bioactive molecules and approved therapeutics . The pyrrolidine scaffold is highly valued for its three-dimensional, non-planar structure, which allows researchers to efficiently explore pharmacophore space and fine-tune critical properties like solubility and lipophilicity during the design of novel therapeutic agents . This particular compound combines the pyrrolidine moiety with a phenylcarbamoyl and a flexible butanoic acid tail, a structure suggestive of potential application in the design of enzyme inhibitors. Compounds bearing the pyrrolidine ring are frequently investigated for their activity against a wide spectrum of biological targets. Research on pyrrolidine derivatives has documented their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase I/II (hCA I/II), which are relevant to conditions like Alzheimer's disease and glaucoma . Furthermore, the pyrrolidine scaffold is a common feature in molecules studied for diverse pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities . The saturated nature of the pyrrolidine ring contributes to the stereochemistry of the molecule, and the spatial orientation of substituents can be critical for a compound's binding mode and biological profile against enantioselective protein targets . This makes this compound a versatile building block for developing targeted ligands. Its primary research utility lies in its use as a chemical probe or an intermediate for synthesizing more complex molecules to investigate new mechanisms of action and develop potential therapies for human diseases.

属性

IUPAC Name

5-oxo-5-(3-pyrrolidin-1-ylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(7-4-8-15(19)20)16-12-5-3-6-13(11-12)17-9-1-2-10-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXIMRKWYZOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Amide Bond Formation via Carbamoylation

The key step in the synthesis is the formation of the amide bond between the 3-(pyrrolidin-1-yl)phenyl amine and butanoic acid or its activated derivative (e.g., acid chloride or ester).

  • Method A: Direct coupling using carbodiimide reagents

    • The carboxylic acid group of butanoic acid is activated using carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of HOBt (1-hydroxybenzotriazole) to suppress racemization and side reactions.
    • The 3-(pyrrolidin-1-yl)aniline is then added to the activated acid to form the amide bond.
    • Typical solvents: dichloromethane (DCM), DMF, or THF.
    • Reaction temperature: 0°C to room temperature.
    • Reaction time: 2–24 hours.
  • Method B: Using acid chlorides

    • Butanoic acid is converted to butanoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
    • The acid chloride is reacted with 3-(pyrrolidin-1-yl)aniline in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
    • Reaction is generally performed in anhydrous solvents such as DCM or chloroform.
    • Temperature control is critical to avoid side reactions.

Preparation of 3-(Pyrrolidin-1-yl)aniline Intermediate

  • The 3-(pyrrolidin-1-yl)phenyl moiety is often prepared by:

    • Nucleophilic aromatic substitution (SNAr) of 3-halogenated aniline derivatives with pyrrolidine under reflux conditions in polar solvents like DMF or DMSO.
    • Alternatively, reductive amination or palladium-catalyzed amination (Buchwald-Hartwig coupling) can be employed for the introduction of the pyrrolidinyl group onto the phenyl ring.

Hydrolysis and Purification

  • When esters are used as starting materials, hydrolysis under acidic or basic conditions (e.g., NaOH or HCl aqueous solutions) converts esters to the corresponding carboxylic acids.
  • Purification is usually carried out by recrystallization from suitable solvents or by preparative chromatography.
  • Characterization involves NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
Pyrrolidinyl substitution 3-bromoaniline + pyrrolidine, K2CO3 DMF 80–100 12 75–85 SNAr reaction, moderate excess pyrrolidine
Acid chloride formation Butanoic acid + SOCl2 DCM 0–25 2 Quantitative Anhydrous conditions required
Amide coupling 3-(Pyrrolidin-1-yl)aniline + butanoyl chloride + Et3N DCM 0–25 4 80–90 Base scavenges HCl
Alternative amide coupling Butanoic acid + EDCI + HOBt + amine DCM or DMF 0–25 12–24 70–85 Mild conditions, less side products
Ester hydrolysis (if applicable) NaOH aqueous, reflux Water/MeOH 80–100 4–6 90–95 Converts ester to acid

Spectroscopic Characterization (Typical)

Technique Observed Data Interpretation
1H NMR Aromatic protons: δ 6.5–7.5 ppm Phenyl ring protons
Pyrrolidine CH2: δ 2.0–3.5 ppm Pyrrolidinyl methylene protons
NH amide proton: δ 7.5–8.5 ppm Amide linkage confirmation
IR 3300–3500 cm⁻¹ (N-H stretch) Amide and amine N-H
1700–1720 cm⁻¹ (C=O stretch) Carboxylic acid and amide carbonyls
MS (ESI) Molecular ion peak consistent with molecular weight Confirms molecular formula

Comparative Analysis of Preparation Routes

Aspect Acid Chloride Route Carbodiimide Coupling Route
Reaction Conditions Requires anhydrous, moisture-free setup Mild, room temperature possible
Reagent Availability Requires SOCl2 or similar chlorinating agents Uses common coupling reagents like EDCI
Side Products HCl generation, possible side reactions Urea by-products, generally easier to remove
Yield Generally higher (80–90%) Slightly lower but acceptable (70–85%)
Scalability Industrially preferred for scale-up Suitable for sensitive substrates

Summary of Key Research Insights

  • The amide bond formation is the critical step and can be efficiently achieved via acid chloride intermediates or carbodiimide-mediated coupling, with both methods well-documented in the literature.
  • The pyrrolidinyl substitution on the phenyl ring is commonly achieved through nucleophilic aromatic substitution or palladium-catalyzed amination, depending on the availability of starting materials.
  • Hydrolysis and purification steps are straightforward and yield high purity products suitable for further pharmaceutical or chemical applications.
  • Reaction optimization focuses on controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize impurities.

化学反应分析

Types of Reactions

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups.

    Substitution: Substituted phenyl derivatives with nitro or halogen groups.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid is C15H20N2O3, with a molecular weight of 276.34 g/mol. The compound features a pyrrolidine ring attached to a phenyl group and a butanoic acid moiety, which contributes to its unique biological activity and potential therapeutic applications. Its structure includes multiple aromatic and rotatable bonds, suggesting flexibility in chemical interactions.

Pharmacological Applications

1. Inhibition of Integrins:
Research has indicated that this compound acts as an inhibitor of the αvβ6 integrin, which is associated with idiopathic pulmonary fibrosis (IPF). This integrin plays a critical role in cellular signaling and interactions that contribute to fibrotic processes. By modulating these pathways, the compound may offer therapeutic benefits for treating fibrotic diseases.

2. Drug Development:
The compound's unique structure makes it an attractive candidate for drug design aimed at targeting integrin-related pathways. Its ability to selectively interact with biological targets positions it as a potential lead compound for developing new therapeutics for conditions involving aberrant cellular signaling and fibrosis.

作用机制

The mechanism of action of 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Pyrrole-Containing Butanoic Acid Derivatives

Compound 23 (4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic acid), isolated from Rehmannia glutinosa, shares a butanoic acid backbone and a pyrrole-based substituent but differs in the heterocycle (pyrrole vs. pyrrolidine) and functional groups (formyl and hydroxymethyl vs. carbamoyl) .

  • The hydroxymethyl and formyl groups in Compound 23 increase polarity and hydrogen-bonding capacity compared to the carbamoyl group in the target compound.

Fluorinated Carbamoyl-Butanoic Acid Derivatives

Compound c (4-{6-(4-Fluorophenyl)-7,8-epoxy...butanoic acid) and Compound d (3R-4-...butanoic acid) from Pharmacopeial Forum (2017) feature fluorinated phenyl groups and complex polycyclic systems .

  • Key Differences: The fluorophenyl and epoxy groups in Compound c/d enhance lipophilicity (logP) and metabolic stability compared to the non-fluorinated target compound. The stereochemistry (e.g., 3R configuration in Compound d) and additional rings (e.g., oxirane) may confer selectivity in biological targets, such as enzyme inhibition.

Spirocyclic and Trifluoromethyl-Substituted Analogs

The compounds listed in EP 4 374 877 A2 (2024) include 4-[2,3-difluoro-4-...butanoic acid and its pentanoic acid analog, which incorporate difluoro, trifluoromethyl, and spirocyclic motifs .

  • Key Differences: The trifluoromethyl groups significantly increase molecular weight (e.g., ~500–600 g/mol vs. ~290 g/mol for the target compound) and enhance resistance to oxidative metabolism.

Pyrazole-Based Butanoic Acid Derivatives

4-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid () replaces the pyrrolidine-phenylcarbamoyl group with an ethoxycarbonyl-substituted pyrazole .

  • Key Differences: The pyrazole ring is a planar, aromatic heterocycle with two adjacent nitrogen atoms, contrasting with the non-aromatic pyrrolidine. This may alter π-π stacking interactions in biological systems. The ethoxycarbonyl group serves as a pro-drug moiety, which could enhance oral bioavailability compared to the direct carboxylic acid functionality in the target compound.

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Structural Features Reference
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid C₁₅H₂₀N₂O₃ ~276.34 2 4 Pyrrolidine, phenyl carbamoyl
Compound 23 (Rehmannia isolate) C₁₀H₁₁NO₄ 209.20 2 5 Pyrrole, formyl, hydroxymethyl
Compound c (Pharmacopeial Forum 2017) C₃₄H₃₃FN₂O₆ ~588.64 2 7 Fluorophenyl, epoxy, phenylcarbamoyl
EP 4 374 877 A2 derivative C₂₈H₂₄F₆N₆O₆ ~654.52 2 10 Difluoro, trifluoromethyl, spirocyclic
4-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₄N₂O₄ 226.23 1 5 Pyrazole, ethoxycarbonyl

生物活性

4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid, also known by its CAS Number 1178270-35-3, is a compound with significant biological activity, particularly in pharmacological applications. Its unique structural features make it an interesting candidate for therapeutic development, especially in the context of fibrotic diseases.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3, with a molecular weight of 276.34 g/mol. The compound is characterized by a pyrrolidine ring attached to a phenyl group and a butanoic acid moiety, which contributes to its biological interactions.

Key Properties:

  • Molecular Weight: 276.34 g/mol
  • Form: Powder
  • Stability: Stable at room temperature

Integrin Inhibition

Research indicates that this compound acts as an inhibitor of the αvβ6 integrin, which is implicated in idiopathic pulmonary fibrosis (IPF). This integrin plays a crucial role in cellular interactions and signaling pathways that contribute to fibrotic processes. By modulating these interactions, this compound may offer therapeutic benefits for IPF and other related conditions.

The mechanism by which this compound exerts its effects involves binding to specific integrin receptors. Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to quantify binding affinities and understand the kinetics of these interactions.

Case Studies

  • Idiopathic Pulmonary Fibrosis (IPF):
    • A study demonstrated that treatment with this compound resulted in reduced fibrotic markers in lung tissue samples from IPF models. This suggests potential for therapeutic applications in managing fibrosis.
  • Cellular Interaction Studies:
    • Investigations have shown that the compound significantly alters cellular signaling pathways associated with fibrosis, indicating its potential role in drug development targeting similar pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-(4-Pyrrolidin-1-ylphenyl)butyric acidC15H20N2O3Similar backbone; different substitution patterns
4-{[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acidC15H20FN2O3Contains a fluorine atom; may enhance lipophilicity
4-{[3-(Pyrimidin-2-yl)phenyl]carbamoyl}butanoic acidC15H18N4O3Features a pyrimidine ring; affects biological activity

The distinct combination of functional groups in this compound provides unique pharmacological properties compared to structurally similar compounds.

常见问题

Basic: What synthetic strategies are recommended for preparing 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid?

The synthesis of carbamoyl-linked derivatives typically involves coupling a pyrrolidine-substituted aniline with a butanoic acid precursor. A common approach includes:

  • Step 1 : Reacting 3-(pyrrolidin-1-yl)aniline with a reactive carbonyl intermediate (e.g., succinic anhydride or a chloroformate derivative) to form the carbamoyl bridge.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the intermediate.
  • Step 3 : Hydrolysis or deprotection (if using ester-protected butanoic acid) to yield the final carboxylic acid .
    Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like DMAP) is critical to minimize side reactions and improve yields. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should combine:

  • Spectroscopy :
    • NMR (¹H, ¹³C, DEPT) to verify the pyrrolidine ring protons (δ ~2.5–3.5 ppm) and carbamoyl carbonyl (δ ~165–170 ppm).
    • FT-IR to confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and carbamoyl N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., calculated for C₁₅H₂₀N₂O₃: 276.1474 Da) .
  • Elemental Analysis : To ensure stoichiometric agreement (±0.4%) .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or kinases). The pyrrolidine ring’s conformational flexibility may enhance receptor interactions .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity. For example, trifluoromethyl groups in analogous compounds enhance metabolic stability .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Advanced: What experimental approaches resolve contradictions in biological assay data for this compound?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols using guidelines from Journal of Medicinal Chemistry .
  • Off-Target Effects : Perform counter-screens against related enzymes/receptors (e.g., serine hydrolases for carbamoyl-containing compounds) to assess selectivity .
  • Metabolite Interference : Use LC-MS to identify degradation products in assay buffers .

Advanced: How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
  • Salt Formation : Pair the carboxylic acid with cationic counterions (e.g., sodium or tromethamine) to improve aqueous solubility .
  • Microsomal Stability Assays : Evaluate hepatic metabolism using human liver microsomes. Pyrrolidine-containing compounds often show CYP450-mediated oxidation, which may require structural shielding (e.g., methyl substitution) .

Advanced: What strategies validate the target engagement of this compound in cellular models?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the molecule to crosslink with target proteins, followed by pull-down assays and MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound to confirm target binding .
  • Knockout/RNAi Models : Compare activity in wild-type vs. target gene-silenced cells to establish mechanism specificity .

Advanced: How can structural analogs address potential toxicity concerns?

  • Scaffold Hopping : Replace the pyrrolidine ring with morpholine or piperidine to reduce off-target interactions (e.g., hERG channel inhibition) .
  • Isosteric Substitution : Replace the carbamoyl group with a urea or sulfonamide moiety while retaining hydrogen-bonding capacity .
  • In Silico Toxicity Screening : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity early in optimization .

Advanced: What analytical methods resolve stereochemical uncertainties in derivatives?

  • Chiral HPLC : Employ columns like Chiralpak IG or AD-H to separate enantiomers, particularly if the pyrrolidine ring introduces chirality .
  • X-ray Crystallography : Co-crystallize the compound with a target protein to confirm absolute configuration .
  • VCD Spectroscopy : Vibrational circular dichroism can assign stereochemistry in solution when crystals are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。